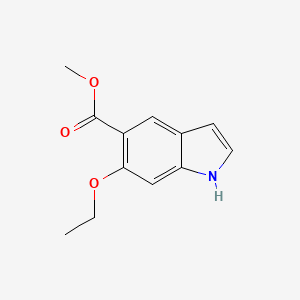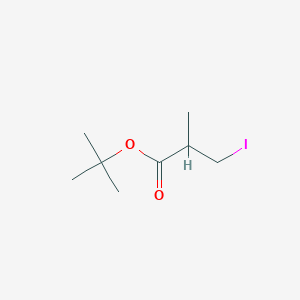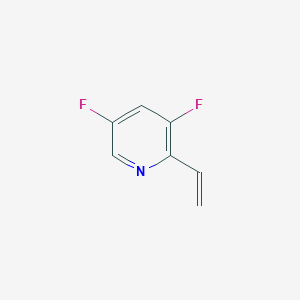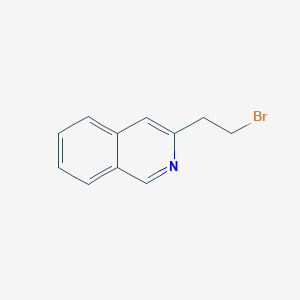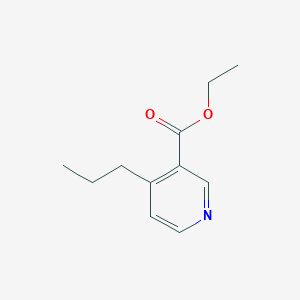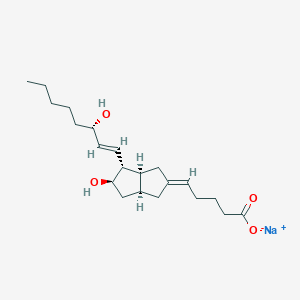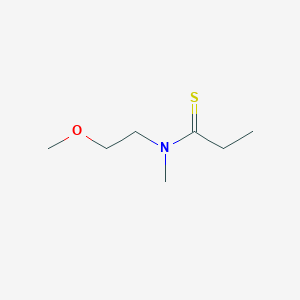
N-(2-Methoxyethyl)-N-methylpropanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyethyl)-N-methylpropanethioamide is an organic compound with a unique structure that includes a thioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-N-methylpropanethioamide typically involves the reaction of N-methylpropanethioamide with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methoxyethyl)-N-methylpropanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxyethyl)-N-methylpropanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(2-Methoxyethyl)-N-methylpropanethioamide exerts its effects involves interactions with various molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Methoxyethyl)-N-methylacetamide
- N-(2-Methoxyethyl)-N-methylbenzamide
- N-(2-Methoxyethyl)-N-methylthiourea
Uniqueness
N-(2-Methoxyethyl)-N-methylpropanethioamide is unique due to the presence of both a thioamide group and a methoxyethyl group. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H15NOS |
|---|---|
Molekulargewicht |
161.27 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-N-methylpropanethioamide |
InChI |
InChI=1S/C7H15NOS/c1-4-7(10)8(2)5-6-9-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
HKDJBVRIKBOMFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=S)N(C)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


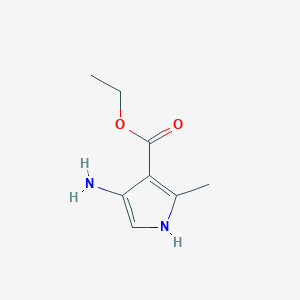
![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)
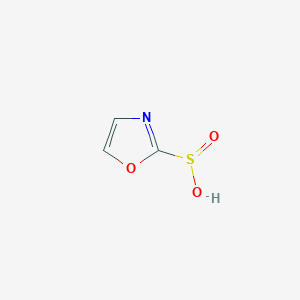
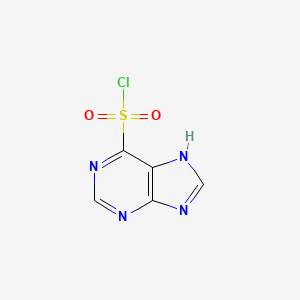
![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-](/img/structure/B15246937.png)
![tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate](/img/structure/B15246938.png)
